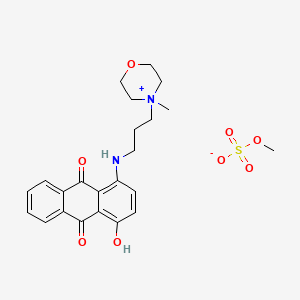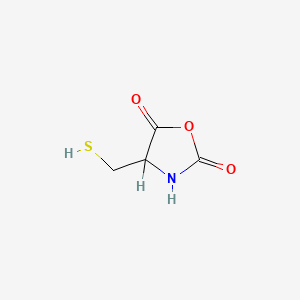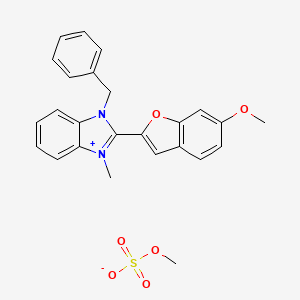
1-(3-(Trimethylammonio)propyl)pyridinium dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Trimethylammonio)propyl)pyridinium dibromide is a quaternary ammonium compound with a pyridinium core. It is known for its unique chemical properties and has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Trimethylammonio)propyl)pyridinium dibromide typically involves the reaction of pyridine with 3-bromopropyltrimethylammonium bromide. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(Trimethylammonio)propyl)pyridinium dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, cyanide ions, and amines are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxide derivatives, while substitution reactions can produce a variety of substituted pyridinium compounds .
Applications De Recherche Scientifique
1-(3-(Trimethylammonio)propyl)pyridinium dibromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 1-(3-(Trimethylammonio)propyl)pyridinium dibromide involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by binding to specific sites on enzymes or by altering the permeability of cell membranes. These interactions can lead to antimicrobial effects and other biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-(Trimethylammonio)propyl)-4-methylpyridinium dibromide
- 1,1’-Bis[3-(trimethylammonio)propyl]-4,4’-bipyridinium tetrachloride
- 4-(2-Indol-1-ylethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide
Uniqueness
1-(3-(Trimethylammonio)propyl)pyridinium dibromide is unique due to its specific structural features and chemical properties.
Propriétés
| 6054-36-0 | |
Formule moléculaire |
C11H20Br2N2 |
Poids moléculaire |
340.10 g/mol |
Nom IUPAC |
trimethyl(3-pyridin-1-ium-1-ylpropyl)azanium;dibromide |
InChI |
InChI=1S/C11H20N2.2BrH/c1-13(2,3)11-7-10-12-8-5-4-6-9-12;;/h4-6,8-9H,7,10-11H2,1-3H3;2*1H/q+2;;/p-2 |
Clé InChI |
RKIFMRPSYFQBJG-UHFFFAOYSA-L |
SMILES canonique |
C[N+](C)(C)CCC[N+]1=CC=CC=C1.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]-](/img/structure/B13752244.png)



